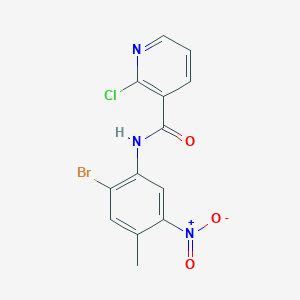
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . The reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Applications De Recherche Scientifique
Anticancer Activity
Compounds derived from 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, closely related to the chemical , have shown promising anticancer activities. Specifically, certain derivatives exhibited potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR, highlighting their potential in anticancer therapies (Horishny et al., 2021). Another study echoed these findings, revealing that some synthesized derivatives inhibited the growth of cell lines associated with central nervous system, kidney, and breast cancers, marking them as hit-compounds for further exploration in cancer treatment (Kryshchyshyn-Dylevych, 2020).
Synthesis and Reactions
The synthesis and reactions of related 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamides have been thoroughly studied. These compounds form through base-promoted nucleophilic additions and undergo heterocyclisation to give specific acetamide derivatives, which then react with various agents like aryl diazonium salts, bromine, and aromatic aldehydes. These studies lay foundational knowledge for understanding the chemical behavior and potential applications of such compounds in various domains (Metwally et al., 2004).
Molecular Docking and Anti-inflammatory Activity
Interestingly, some studies have explored the anti-inflammatory properties of similar chemical structures. For instance, derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid were synthesized and evaluated for their anti-inflammatory activity. These compounds demonstrated significant activity in both in vitro and in vivo models, and molecular docking studies provided insights into their potential mechanisms of action (Nikalje et al., 2015).
Safety and Hazards
The safety data sheet for 3,4-Dichlorobenzyl chloride indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It’s reasonable to assume that “(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide” may have similar hazards due to its structural similarity.
Mécanisme D'action
Target of Action
The primary target of the compound (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is the cyclo-oxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are responsible for fever, pain, sensitization, and inflammation .
Mode of Action
This compound exerts its effects through the inhibition of the COX enzyme . By inhibiting this enzyme, the compound prevents the synthesis of prostaglandins, thereby reducing fever, pain, and inflammation .
Biochemical Pathways
The compound this compound affects the prostaglandin synthesis pathway . By inhibiting the COX enzyme, it disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in the levels of prostaglandins, which are involved in the mediation of fever, pain, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the COX enzyme and disrupting prostaglandin synthesis, the compound reduces the physiological responses typically mediated by these molecules .
Propriétés
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-14-7-6-11(8-15(14)21)9-16-18(26)24(12-4-2-1-3-5-12)19(27-16)13(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRAALGQSNSEKQ-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2636698.png)
![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)
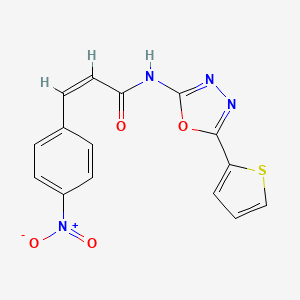
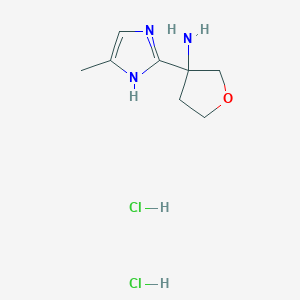
![2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2636706.png)



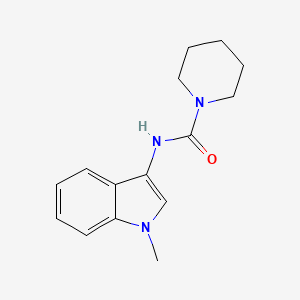
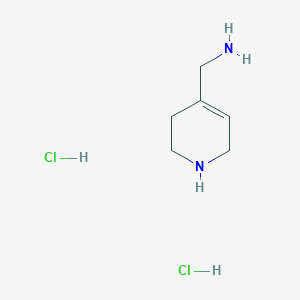
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)

